molecular formula C7H14N2O2S B2896089 (3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide CAS No. 2227790-93-2

(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide

Cat. No.: B2896089
CAS No.: 2227790-93-2
M. Wt: 190.26
InChI Key: MNNSTKHPWQTCGR-KNVOCYPGSA-N
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Description

(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design. The presence of both a sulfonamide group and a bicyclic framework makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with sulfonamides in the presence of a catalytic amount of iron(III) chloride in water. This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bicyclic structure provides a rigid framework that enhances binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione: Another bicyclic compound with a similar structure but different functional groups.

    (3aR,6aS)-2-phenyloctahydropyrrolo[3,4-c]pyrrole: A derivative with a phenyl group, exhibiting different chemical properties and biological activities.

Uniqueness

(3aR,6aS)-octahydrocyclopenta[c]pyrrole-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity. The combination of the bicyclic structure and the sulfonamide group makes it a versatile scaffold for drug design and development, offering opportunities for the creation of novel therapeutic agents.

Properties

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c8-12(10,11)9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2,(H2,8,10,11)/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNSTKHPWQTCGR-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@@H]2C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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